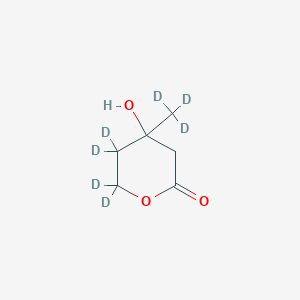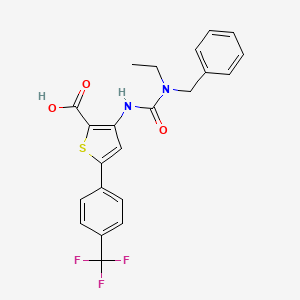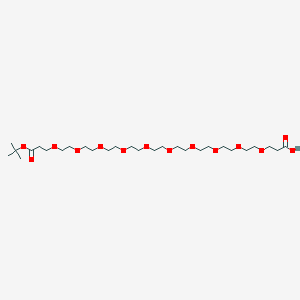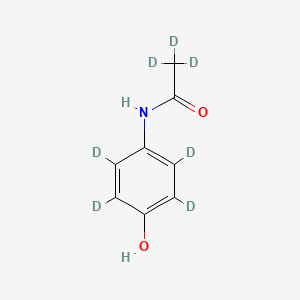
Vitamin K1-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is primarily used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Vitamin K1 in biological samples . Vitamin K1 itself is a fat-soluble vitamin essential for blood coagulation, bone metabolism, and vascular health .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-13C6 involves the incorporation of carbon-13 isotopes into the phylloquinone molecule. This is typically achieved through chemical synthesis using labeled precursors. The specific synthetic routes and reaction conditions can vary, but they generally involve multi-step organic synthesis techniques to ensure the incorporation of the carbon-13 isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of labeled carbon sources and advanced organic synthesis techniques to produce the compound in sufficient quantities for commercial use. The production process is optimized for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
Vitamin K1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Vitamin K1-2,3-epoxide.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: Various substitution reactions can occur, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include Vitamin K1-2,3-epoxide, hydroquinone derivatives, and various substituted quinones .
科学研究应用
Vitamin K1-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
作用机制
Vitamin K1-13C6, like its non-labeled counterpart, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of specific glutamate residues in vitamin K-dependent proteins, which are crucial for blood coagulation and bone metabolism . The labeled compound allows researchers to study these processes in detail by tracking the labeled carbon atoms through various metabolic pathways .
相似化合物的比较
Vitamin K1-13C6 is unique due to its stable isotope labeling, which distinguishes it from other forms of Vitamin K1. Similar compounds include:
Vitamin K1 (Phylloquinone): The non-labeled form of Vitamin K1, essential for blood coagulation and bone health.
Vitamin K2 (Menaquinone): A group of compounds with similar functions but different structures and sources.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some medical applications.
This compound’s uniqueness lies in its ability to serve as a precise internal standard for analytical applications, providing accurate and reliable data in research studies .
属性
分子式 |
C31H46O2 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC 名称 |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7+1,8+1,18+1,19+1,28+1,29+1 |
InChI 键 |
MBWXNTAXLNYFJB-WNHYLWKYSA-N |
手性 SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
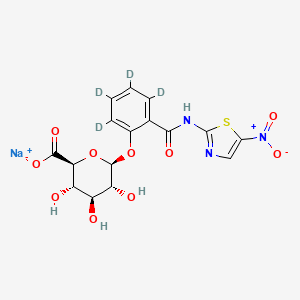
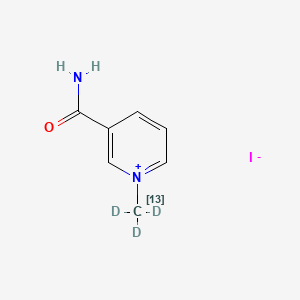
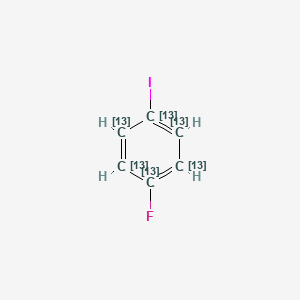

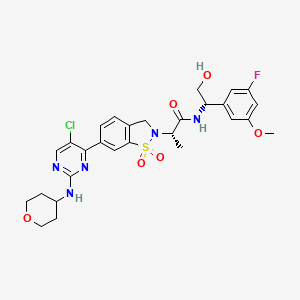

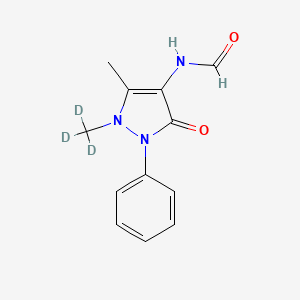
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
